molecular formula C22H18O2 B1296908 2,2'-Dimethoxy-1,1'-binaphthalene CAS No. 75685-01-7

2,2'-Dimethoxy-1,1'-binaphthalene

Cat. No. B1296908
Key on ui cas rn: 75685-01-7
M. Wt: 314.4 g/mol
InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964678B2

Procedure details

Prepare a 30% solution with 52 g NaOH at room temperature. Agitate 143 g 2,2′-dihydroxyl-1,1′-binaphthyl prepared as per the said method, 5.2 g tetrabutyl ammonium hydrosulfate and 500 ml methylbenzene, raise the temperature to 70° C. and add 164 g dimethyl sulfate dropwise simultaneously; agitate and react and conduct TLC track; when monoether point disappear, maintain the reaction for a period of time. Cool down and filter the solution; scrub the filter cake with 400 ml methylbenzene and 400 ml 5% NaOH solution successively and then scrub it with water to neutral state; dry it to obtain 2,2′-dimethoxy-1,1′-binaphthyl. The HPLC analysis results are as follows: the conversion of 2,2′-dihydroxyl-1,1′-binaphthyl ≧99%, the purity of 2,2′-dimethoxy-1,1′-binaphthyl ≧98% and the yield of 2,2′-dimethoxy-1,1′-binaphthyl ≧95%. Incorporate the methylbenzene layers and distill and recover the solid wastes. The distilled methylbenzene can be recycled.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O[C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1O.[CH2:25]([N+](CCCC)(CCCC)CCCC)CCC.S([O:47][CH3:48])(OC)(=O)=O>CC1C=CC=CC=1>[CH3:25][O:1][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[O:47][CH3:48] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
52 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
143 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
164 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Agitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
agitate
CUSTOM
Type
CUSTOM
Details
react
TEMPERATURE
Type
TEMPERATURE
Details
maintain
CUSTOM
Type
CUSTOM
Details
the reaction for a period of time
TEMPERATURE
Type
TEMPERATURE
Details
Cool down
FILTRATION
Type
FILTRATION
Details
filter the solution
CUSTOM
Type
CUSTOM
Details
dry it

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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